1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14236916
InChI: InChI=1S/C11H11N3O2/c15-14(16)11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8H,6,9H2
SMILES:
Molecular Formula: C11H11N3O2
Molecular Weight: 217.22 g/mol

1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole

CAS No.:

Cat. No.: VC14236916

Molecular Formula: C11H11N3O2

Molecular Weight: 217.22 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole -

Specification

Molecular Formula C11H11N3O2
Molecular Weight 217.22 g/mol
IUPAC Name 1-[2-(4-nitrophenyl)ethyl]pyrazole
Standard InChI InChI=1S/C11H11N3O2/c15-14(16)11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8H,6,9H2
Standard InChI Key ORJXJCYKNWCFOH-UHFFFAOYSA-N
Canonical SMILES C1=CN(N=C1)CCC2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Molecular Structure and Crystallographic Insights

Structural Features

The molecular structure of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole is defined by its pyrazole ring and the para-substituted nitro group on the phenyl ring. X-ray crystallographic studies of analogous compounds, such as 1-(4-nitrophenyl)-1H-pyrazole, reveal key bond distances and angles that underscore the electronic delocalization within the pyrazole ring . For instance:

Bond/ParameterDistance (Å)Angle (°)Source Compound
N1–N2 (pyrazole)1.361–1.434-1a, 1b, 1c
C6–N1 (aryl–pyrazole)1.345–1.364-1b, 1j
Dihedral angle (ring planes)-5.4–10.91f

The nitro group at the para position induces coplanarity between the phenyl and pyrazole rings, facilitating resonance interactions . Displacements of substituents like ethyl groups can introduce puckering in the pyrazole ring to minimize steric hindrance .

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole derivatives typically involves cyclization reactions or functionalization of preformed pyrazole cores. A common approach includes:

  • Chalcone Cyclization: Reacting chalcones with hydrazine derivatives under acidic conditions to form pyrazole rings . For example, 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes are synthesized via condensation followed by cyclization .

  • Nucleophilic Substitution: Introducing the 4-nitrophenyl group via Suzuki coupling or nucleophilic aromatic substitution.

  • Functional Group Interconversion: Converting existing substituents (e.g., ester to amide) to modulate reactivity .

Example Synthesis

A representative synthesis involves reacting 3-(3-nitrophenyl)pyrazole with 1-bromo-2,4-dinitrobenzene in the presence of a base to yield 1-(2,4-dinitrophenyl)-2-pyrazoline, which is further functionalized .

Physicochemical Properties

Key Data

PropertyValueSource
Molecular FormulaC11H11N3O2Analogous
Molecular Weight229.23 g/mol
logP (Partition Coefficient)3.02
Hydrogen Bond Acceptors5
Melting Point238–240°C (analogous)

Spectroscopic data (IR, NMR) for related compounds show characteristic peaks:

  • IR: C=O stretch at 1697 cm⁻¹ (aldehyde derivatives) .

  • ¹H NMR: Aromatic protons at δ 7.46–8.54 ppm and pyrazole protons at δ 8.61–9.21 ppm .

Biological Activities and Applications

Antimicrobial Activity

Pyrazole derivatives exhibit broad-spectrum antimicrobial properties. For instance, 3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazole-4-carbaldehydes demonstrate inhibitory effects against Staphylococcus aureus and Escherichia coli . The nitro group enhances membrane permeability, contributing to bioactivity .

Comparative Analysis with Analogous Compounds

CompoundMolecular Weight (g/mol)logPBiological ActivityKey Structural Difference
1-(4-Nitrophenyl)-1H-pyrazole189.171.41Antimicrobial Lacks ethyl spacer
3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole262.221.41AnticancerAdditional nitro group
1-Methyl-3-[2-(4-nitrophenyl)ethenyl]pyrazole229.233.02Not reportedEthenyl instead of ethyl

The ethyl spacer in 1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole enhances solubility compared to non-alkylated analogs, while the nitro group stabilizes charge-transfer complexes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator